![molecular formula C20H13NO4 B2904257 2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile CAS No. 898447-81-9](/img/structure/B2904257.png)
2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Mechanisms
- Formation of Benzofuran Derivatives: Research on phenol oxidation demonstrates the formation of benzofuran derivatives, highlighting a methodology that could be relevant to synthesizing compounds similar to 2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile through oxidation processes (Schofield, Ward, & Choudhury, 1971).
- Photoinduced Oxidative Annulation: A study involving photoinduced direct oxidative annulation of certain diones could be relevant for synthesizing complex structures related to the compound , showcasing a metal-free approach to create polyheterocyclic structures (Jin Zhang et al., 2017).
Potential Applications and Activities
- DNA Topoisomerases Inhibition: Compounds structurally related to this compound have shown potential in inhibiting DNA topoisomerases, which could imply a role in anticancer strategies. A study found that new benzofurans exhibited inhibitory activities against DNA topoisomerases I and II (Yeun-Kyung Lee et al., 2007).
- Polymer Synthesis: The enzymatic synthesis of biobased polyesters using furan derivatives, resembling the structural elements of the compound , outlines the potential of furan compounds in developing novel materials with desirable physical properties (Yi Jiang et al., 2014).
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c1-12-8-18-14(10-17(12)23-7-6-21)15(11-20(22)25-18)19-9-13-4-2-3-5-16(13)24-19/h2-5,8-11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIGWZSGPLSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
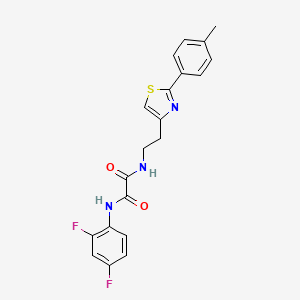
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
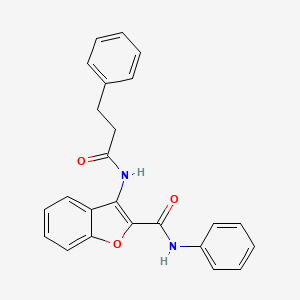
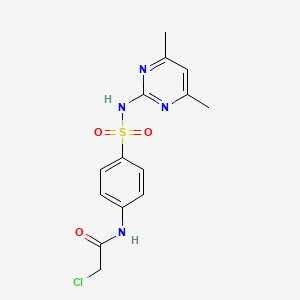
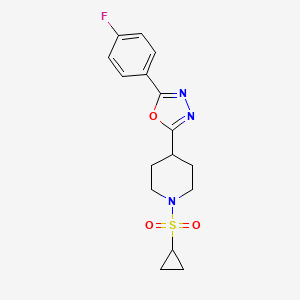

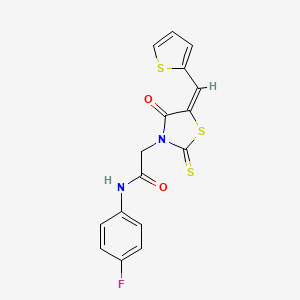
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)
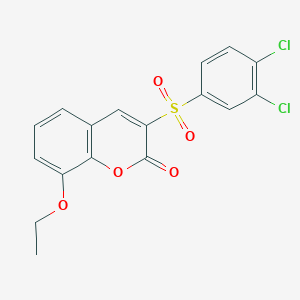
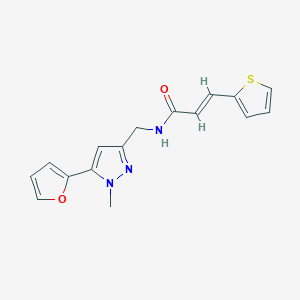
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

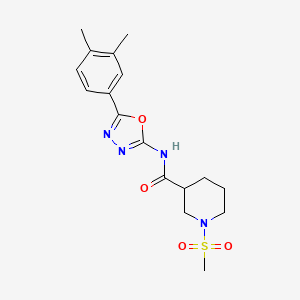
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
